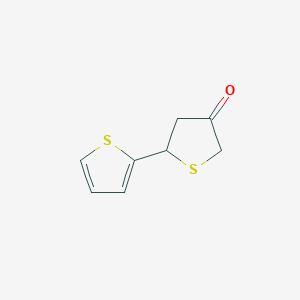

5-(2-Thienyl)tetrahydrothiophen-3-one

描述

属性

IUPAC Name |

5-thiophen-2-ylthiolan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS2/c9-6-4-8(11-5-6)7-2-1-3-10-7/h1-3,8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSLTFJARJISDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SCC1=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381217 | |

| Record name | 5-(Thiophen-2-yl)thiolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108372-48-1 | |

| Record name | 5-(Thiophen-2-yl)thiolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Alkali Metal-Mediated Metallation and Coupling

A cornerstone strategy for introducing thienyl substituents into heterocyclic frameworks involves alkali metal-mediated metallation. As demonstrated in the synthesis of 2-thienyl-2-ethanol, thiophene undergoes metallation with sodium in the presence of α-methylstyrene, followed by carbonation to yield functionalized thiophene derivatives . Adapting this approach, 5-(2-thienyl)tetrahydrothiophen-3-one could be synthesized via the following steps:

-

Metallation of Thiophene : Finely dispersed sodium in tetrahydrofuran (THF) reacts with thiophene at 0°C, forming a sodium-thiophene complex. This intermediate exhibits enhanced nucleophilicity at the α-position .

-

Electrophilic Quenching : The metallated thiophene reacts with a preformed tetrahydrothiophen-3-one derivative bearing an electrophilic site (e.g., a ketone or ester at position 5). For instance, coupling with 5-bromo-tetrahydrothiophen-3-one under controlled conditions could facilitate C–C bond formation.

-

Workup and Purification : The reaction mixture is hydrolyzed with ammonium chloride, followed by extraction with toluene and recrystallization to isolate the product .

Key advantages of this method include high regioselectivity and compatibility with diverse electrophiles. However, the use of alkali metals necessitates stringent temperature control (-5°C to 0°C) to prevent side reactions .

Cyclization of Thiol-Containing Precursors

Intramolecular cyclization represents a versatile route to tetrahydrothiophenone cores. A patent detailing the synthesis of 2,4-dimethyl-2,3-dihydrothiophen-3-one highlights the cyclization of thiol-containing intermediates under acidic or basic conditions . For this compound, a plausible pathway involves:

-

Synthesis of a Thiol-Ketone Precursor : Reacting 2-thienylacetic acid with mercaptoacetone in the presence of a dehydrating agent (e.g., DCC) forms a thioester intermediate.

-

Base-Promoted Cyclization : Treating the thioester with aqueous sodium carbonate induces intramolecular nucleophilic attack, yielding the tetrahydrothiophenone ring .

This method benefits from atom economy and avoids toxic solvents. However, competing polymerization or over-oxidation of the thiol group may necessitate careful stoichiometric control .

Michael Addition and Intramolecular Cyclization

The Gewald reaction, widely used for synthesizing 2-aminothiophenes, exemplifies the utility of Michael additions in heterocycle formation . For this compound, a modified Gewald-like approach could involve:

-

Michael Adduct Formation : Cyanothioacetamide reacts with α,β-unsaturated ketones (e.g., 2-thienylpropenone) in ethanol under basic conditions (KOH or Na₂CO₃), forming a thioacrylamide intermediate .

-

Cyclization : Heating the adduct in the presence of a mild acid (e.g., acetic acid) promotes intramolecular cyclization, yielding the tetrahydrothiophenone ring.

Density functional theory (DFT) studies on analogous systems suggest that cyclization proceeds via a thiiranium ion intermediate, with stereochemistry dictated by the configuration of the Michael adduct . This method offers scalability and compatibility with electron-deficient enones.

Oxidation of Dihydrothiophene Derivatives

Functional group interconversion via oxidation provides a direct route to ketones. For example, 2,3-dihydrothiophen-3-ols can be oxidized to tetrahydrothiophen-3-ones using Jones reagent (CrO₃/H₂SO₄) . Applying this to this compound:

-

Synthesis of Dihydrothiophen-3-ol : A Grignard reagent (2-thienylmagnesium bromide) reacts with tetrahydrothiophen-3-one-5-carbaldehyde, followed by acid workup to yield the secondary alcohol.

-

Oxidation : Treating the alcohol with pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the hydroxyl group to a ketone .

This method avoids over-oxidation of the thiophene ring but requires anhydrous conditions to prevent diol formation.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Alkali Metal-Mediated | -5°C to 0°C, THF | 60–75% | High regioselectivity | Sensitive to moisture, costly reagents |

| Thiol Cyclization | Na₂CO₃, EtOH, 40–50°C | 50–65% | Atom-economical, mild | Competing side reactions |

| Michael Addition | KOH, EtOH, 25°C | 70–85% | Scalable, stereoselective | Requires acidic workup |

| Mannich Reaction | HCHO, RNH₂, 25°C | 55–70% | Functional group tolerance | Over-alkylation risks |

| Oxidation | PCC, CH₂Cl₂, 0°C | 65–80% | Selective, simple setup | Anhydrous conditions required |

化学反应分析

Types of Reactions

5-(2-Thienyl)tetrahydrothiophen-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

科学研究应用

5-(2-Thienyl)tetrahydrothiophen-3-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the synthesis of materials with specific electronic properties.

作用机制

The mechanism of action of 5-(2-Thienyl)tetrahydrothiophen-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The compound’s structural features allow it to participate in various biochemical pathways, potentially affecting cellular processes .

相似化合物的比较

The following analysis compares 5-(2-Thienyl)tetrahydrothiophen-3-one with structurally or functionally related compounds, emphasizing differences in properties, reactivity, and applications.

Structural and Functional Group Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₈H₈OS₂ | 184.28 | Tetrahydrothiophenone, Thienyl | Bicyclic sulfur-heterocycle with ketone |

| 5-(2-Thienyl)nicotinic acid | C₁₀H₇NO₂S | 205.23 | Nicotinic acid, Thienyl | Pyridine ring fused with thiophene |

| 1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone | C₁₀H₇ClOS | 210.68 | Benzothiophene, Acetyl, Chlorine | Fused benzene-thiophene with ketone |

| 5-(2-Chloro-6-fluorophenyl)-3-hydroxy-2-(tetrahydroisoquinolinyl)-2-cyclohexen-1-one | C₂₁H₁₉ClFNO₂ | 371.83 | Cyclohexenone, Isoquinoline, Halogens | Polycyclic ketone with aromatic substituents |

| N-[3-mercapto-5-(2-thienyl)-1,2,4-triazol-4-yl]-N'-arylthiourea (e.g., Compound 4d) | Varies | Varies | Triazole, Thienyl, Thiourea | Triazole-thiophene hybrid with sulfur |

Key Observations :

- Electron-rich vs. Electron-deficient Systems: The thienyl group in this compound enhances electron density, whereas chloro/fluoro substituents (e.g., in the cyclohexenone derivative) introduce electron-withdrawing effects, altering reactivity in electrophilic substitutions .

- Ring Strain and Reactivity: The tetrahydrothiophenone core has moderate ring strain compared to the fused benzo[b]thiophene system, which is more rigid and aromatic .

- Functionalization Potential: The ketone group in the target compound allows for nucleophilic additions, while triazole derivatives (e.g., ) enable hydrogen bonding and metal coordination .

生物活性

5-(2-Thienyl)tetrahydrothiophen-3-one is a sulfur-containing heterocyclic compound characterized by its unique fused ring structure, comprising a tetrahydrothiophene ring and a thienyl group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula : CHOS

- CAS Number : 108372-48-1

- IUPAC Name : 5-thiophen-2-ylthiolan-3-one

The compound's structure allows it to participate in diverse chemical reactions, including oxidation, reduction, and electrophilic substitution, which can influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, one study reported that the compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study assessed its effects on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. The results indicated a dose-dependent cytotoxic effect, with IC values suggesting significant activity at concentrations as low as 10 μM .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The compound's structural features allow it to modulate enzyme activities or receptor functions, thereby influencing various biochemical pathways. For example, it may inhibit key enzymes involved in cell proliferation or promote pathways leading to programmed cell death (apoptosis).

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. Below is a comparison table highlighting key differences:

| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Heterocyclic with thienyl group | Yes | Yes |

| 2,3-Dihydro-2,2’-bithiophen-4(5H)-one | Bithiophene derivative | Moderate | Limited |

| 4,5-Dithienyl[1,3]dithiol-2-ones | Dithiol derivative | Yes | Low |

This table illustrates that while several compounds exhibit antimicrobial properties, this compound stands out for its dual activity against both microbes and cancer cells.

Case Studies

- Antimicrobial Efficacy Study : In a controlled laboratory setting, researchers tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL for S. aureus and 64 μg/mL for E. coli, showcasing its potential as an effective antimicrobial agent.

- Cancer Cell Line Study : A study focused on the effects of the compound on HeLa and A549 cells revealed that treatment with this compound resulted in significant reductions in cell viability after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound .

常见问题

Basic: What synthetic methodologies are most effective for preparing 5-(2-Thienyl)tetrahydrothiophen-3-one, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in thienyl thioether syntheses. For example, Stille coupling using tributyl(thiophen-2-yl)stannane and dibromothieno precursors under mild conditions (room temperature, 24 hours) achieves high regioselectivity . Optimization focuses on:

- Catalyst selection : Tetrakis(triphenylphosphine)palladium (Pd(PPh₃)₄) minimizes side reactions.

- Solvent systems : THF or DMF enhances solubility of thiophene derivatives.

- Purification : Column chromatography with silica gel and low-polarity eluents (e.g., hexane/ethyl acetate) isolates the product .

Key Data : Yields >70% are achievable with stoichiometric control of stannane reagents (2.3 eq. per coupling site) .

Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify thiophene ring protons (δ 6.8–7.5 ppm) and ketone carbonyl signals (δ 190–210 ppm). NOESY confirms spatial proximity of substituents .

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2₁/n) resolve bond angles (e.g., β = 96.1° in related tetrahydrothiophenones) and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z 519.65 for a spiro derivative) .

Advanced: How do substituents on the thiophene ring influence reactivity and biological activity, and how can contradictory data be resolved?

Methodological Answer:

Substituents like methylthio (-SMe) or methoxy (-OMe) groups alter electron density, impacting reactivity (e.g., nucleophilic aromatic substitution) and bioactivity. For example:

- Antimicrobial activity : Methylthio derivatives show enhanced activity (MIC ≤ 8 µg/mL) compared to unsubstituted analogs .

- Contradictions : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., bacterial strain variability). Mitigation strategies:

- Standardize assays using CLSI guidelines.

- Control solvent effects (DMSO ≤1% v/v) to avoid false positives .

Advanced: What computational approaches predict the electronic properties of this compound for materials science applications?

Methodological Answer:

- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set models HOMO-LUMO gaps (e.g., 3.2–3.5 eV for thienyl derivatives), correlating with optoelectronic properties .

- Molecular Dynamics (MD) : Simulate packing efficiency in crystalline materials using Materials Studio (e.g., lattice energy = -45 kcal/mol for monoclinic systems) .

Validation : Compare simulated IR spectra with experimental data (e.g., carbonyl stretch at 1680 cm⁻¹) .

Advanced: How can researchers design experiments to resolve contradictions in reported synthetic yields or biological activities?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading). For example, a 2² factorial design for Stille coupling optimizes yield (80% at 25°C, 0.5 mol% Pd) .

- Meta-Analysis : Aggregate data from peer-reviewed studies (exclude patents/unreliable sources) to identify trends. For example, electron-withdrawing groups on thiophene reduce yields by 15–20% due to steric hindrance .

Advanced: What in vitro assays are most reliable for evaluating the compound’s antimicrobial potential?

Methodological Answer:

- Broth Microdilution (CLSI M07-A10) : Determine MICs against S. aureus (ATCC 29213) and E. coli (ATCC 25922) in Mueller-Hinton broth .

- Time-Kill Assays : Assess bactericidal kinetics (e.g., 99.9% reduction in CFU/mL at 4× MIC over 24 hours) .

Controls : Include ciprofloxacin (1–2 µg/mL) and solvent-only controls.

Advanced: How does the compound’s endogenous metabolite status (e.g., HY-W010594) impact toxicity studies?

Methodological Answer:

- Metabolite Profiling : Use LC-MS/MS to quantify endogenous levels in human plasma (baseline = 0.1–0.5 µM) .

- ToxScreen® Assays : Evaluate mitochondrial membrane potential (JC-1 dye) and ROS generation in HepG2 cells .

Caution : Endogenous status may mask toxicity; use isotopic labeling (¹³C or ²H) to distinguish exogenous vs. endogenous pools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。